![molecular formula C15H16Cl2N4 B5624512 2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5624512.png)

2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperazinylpyrimidine compounds typically involves nucleophilic attack strategies on corresponding halogenated pyrimidines by amines. For instance, the synthesis of a series of 4-piperazinopyrimidines bearing a methylthio substituent at the pyrimidine ring was achieved through the separation of isomers formed during the nucleophilic attack of 2,4,6-trichloropyrimidine by amines, showcasing the synthetic approach towards structurally similar compounds (Mattioda et al., 1975).

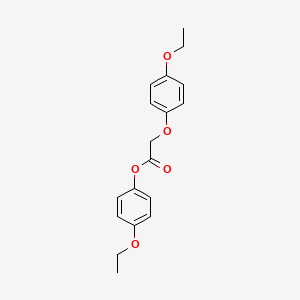

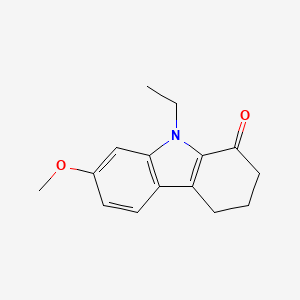

Molecular Structure Analysis

The molecular structure of piperazinylpyrimidine derivatives has been a subject of interest due to their pharmacological potential. Advanced techniques such as X-ray diffraction and GIAO/DFT calculations have been used for structural studies, revealing the planarity of the pyridopyrimidine fragment and the orientation of aromatic substituents, which are crucial for the compound's biological activity (Pisklak et al., 2008).

Chemical Reactions and Properties

Piperazinylpyrimidine compounds undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, to introduce structural diversity crucial for their biological activities. The ability to undergo displacement reactions with piperazines to afford substituted derivatives highlights the chemical versatility of these compounds (Matsumoto & Minami, 1975).

Physical Properties Analysis

The physical properties, including solubility and crystallinity, of piperazinylpyrimidine derivatives can significantly affect their pharmacokinetic profile and therapeutic efficacy. Structural modifications, such as the introduction of a piperazine unit, have been shown to enhance aqueous solubility and oral absorption, demonstrating the importance of physical property optimization in drug development (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties of piperazinylpyrimidine derivatives, including reactivity and stability, play a critical role in their biological activity and safety profile. Investigations into the metabolism and excretion of these compounds have revealed that hydroxylation, amide hydrolysis, and N-dealkylation are common metabolic pathways, with specific modifications influencing their pharmacological effects (Sharma et al., 2012).

Propriétés

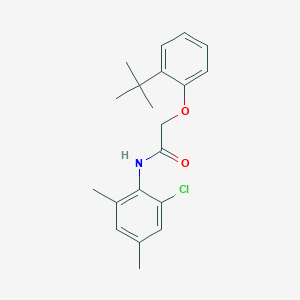

IUPAC Name |

2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N4/c16-13-4-1-3-12(14(13)17)11-20-7-9-21(10-8-20)15-18-5-2-6-19-15/h1-6H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAVTMRZRBVYDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C(=CC=C2)Cl)Cl)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198907 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[4-(2,3-Dichlorobenzyl)-1-piperazinyl]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(methoxymethyl)-N-{[1-(methoxymethyl)cyclopentyl]methyl}pyrimidin-4-amine](/img/structure/B5624437.png)

![4-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-4-oxo-1-phenylbutan-1-one](/img/structure/B5624462.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5624470.png)

![1-acetyl-N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5624486.png)

![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5624494.png)

![N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B5624503.png)

![4-(4-fluorophenyl)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5624509.png)

![1-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5624524.png)